![molecular formula C13H15NO3 B2944146 1-[4-(Acetylamino)phenyl]-1-cyclobutanecarboxylic acid CAS No. 1314668-98-8](/img/structure/B2944146.png)
1-[4-(Acetylamino)phenyl]-1-cyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[4-(Acetylamino)phenyl]-1-cyclobutanecarboxylic acid” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
While there isn’t specific information available on the synthesis of “1-[4-(Acetylamino)phenyl]-1-cyclobutanecarboxylic acid”, boronic esters, which may be related to this compound, have been studied extensively. For instance, pinacol boronic esters are valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, utilizing a radical approach . This process was used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .Molecular Structure Analysis
The compound contains a total of 33 bonds, including 18 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also features 1 four-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .Scientific Research Applications
Structure and Conformation Studies
The study of the structure and conformation of cyclobutanecarboxylic acids, including compounds with phenyl substitutions, provides foundational knowledge for understanding their chemical behavior and potential applications. For instance, the crystal structures of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid have been determined, revealing details about their molecular geometry and the effects of substituent crowding on bond lengths and dihedral angles (Reisner et al., 1983).
Synthesis and Chemical Reactions
Research into the synthesis and reactivity of cyclobutanecarboxylic acids and their derivatives, including those with acetylamino phenyl groups, is crucial for developing new pharmaceuticals and materials. For example, regioselective diastereomeric Michael adducts of 4-(4-acetylamino/bromophenyl)-4-oxobut-2-enoic acids have been used as key starting materials for synthesizing various heterocyclic compounds (El-Hashash & Rizk, 2016). Another study focused on the kinetic and thermodynamic acidities of pentacarbonyl(cyclobutenylidene)chromium complexes, contributing to the understanding of the effect of antiaromaticity in conjugate anions (Bernasconi et al., 2004).
Biological Applications
Cyclobutanecarboxylic acid derivatives also find applications in biological research. For instance, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a designed inhibitor for the influenza virus neuraminidase protein, demonstrates the potential of such compounds in developing antiviral medications (Jedrzejas et al., 1995).
Material Science and Organic Synthesis
Cyclobutanecarboxylic acid derivatives are also pivotal in material science and organic synthesis. For example, ring-closing metathesis-based synthesis of cyclohexene skeletons showcases the versatility of these compounds in creating complex molecular architectures (Cong & Yao, 2006).
properties
IUPAC Name |
1-(4-acetamidophenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(15)14-11-5-3-10(4-6-11)13(12(16)17)7-2-8-13/h3-6H,2,7-8H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYOBKJTIAZHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetamidophenyl)cyclobutane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide](/img/structure/B2944063.png)

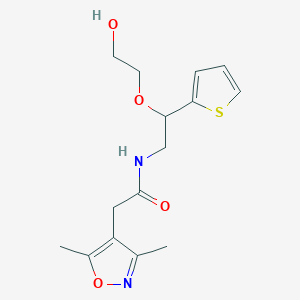
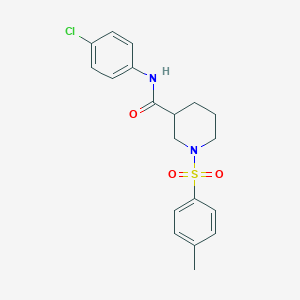
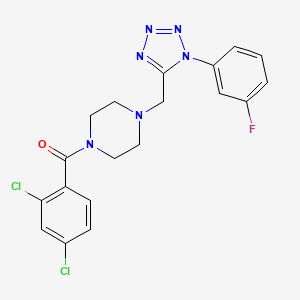
![N-(benzo[d]thiazol-2-yl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide](/img/structure/B2944073.png)


![2-butylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2944078.png)
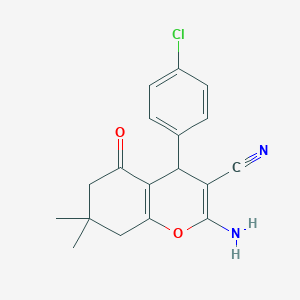
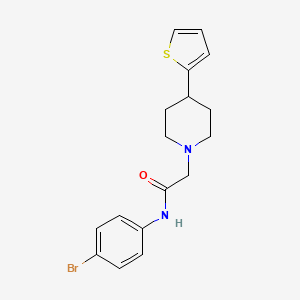
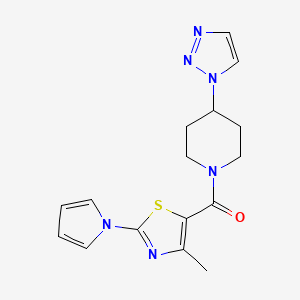
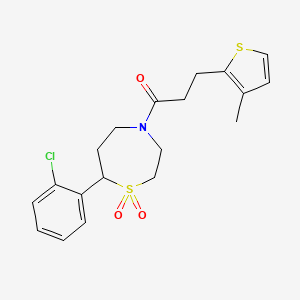
![N-[1-(3-acetamidophenyl)ethyl]-N-benzyl-5,6-dichloropyridine-3-carboxamide](/img/structure/B2944084.png)